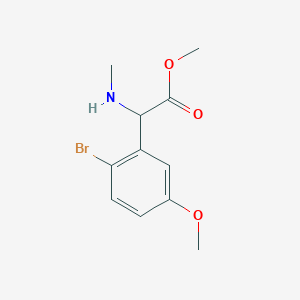

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate typically involves the following steps:

Methoxylation: The addition of a methoxy group to the phenyl ring.

Esterification: The formation of the ester group.

Each of these steps requires specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, methylamine for amination, and methanol with an acid catalyst for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Reduction of the bromine atom to a hydrogen atom.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could result in a compound with a different functional group replacing the bromine atom.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate exerts its effects depends on its specific interactions with molecular targets. These might include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2-chloro-5-methoxyphenyl)-2-(methylamino)acetate

- Methyl 2-(2-fluoro-5-methoxyphenyl)-2-(methylamino)acetate

- Methyl 2-(2-iodo-5-methoxyphenyl)-2-(methylamino)acetate

Uniqueness

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromine atom with the methoxy and methylamino groups can result in distinct chemical and physical properties compared to its analogs.

Biological Activity

Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate, also known as this compound hydrochloride, is a compound with a unique structural profile that suggests potential pharmacological properties. Its molecular formula is C11H15BrClNO3, and it has garnered attention in various biological studies due to its diverse biological activities.

Chemical Structure and Properties

The compound features a bromo-substituted phenyl ring and a methylamino group, which contribute to its reactivity and interaction with biological targets. The synthesis typically involves multi-step reactions, allowing for precise construction of the desired molecular framework, which is crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several significant biological activities:

- Antiproliferative Activity : The compound has shown promising results in inhibiting cell growth across various cancer cell lines. For instance, it has been evaluated for its effects on lymphoma cell lines where it demonstrated IC50 values in the low nanomolar range, indicating high potency against these cells .

- Receptor Interaction : This compound acts as a partial agonist at the serotonin 5-HT2C receptor, which plays a role in mood regulation and appetite control. Additionally, it has affinities for dopamine D2 and histamine H1 receptors, suggesting its potential in treating mood disorders and other neurological conditions.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Preliminary studies indicate moderate to good activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Lymphoma Cell Studies : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in lymphoma models, with significant reductions in cell viability observed at concentrations as low as 20 pM .

- Neuropharmacology Research : Investigations into the neuropharmacological effects of this compound revealed its capacity to modulate neurotransmitter systems, particularly through its interaction with serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-methoxyphenylacetic acid | Bromo and methoxy groups | Lacks methylamino substitution |

| N-(2-Bromo-5-methoxyphenyl)acetamide | Bromo and methoxy groups with amide linkage | Different functional group affects activity |

| Methyl 3-bromo-4-methoxybenzoate | Bromo and methoxy groups on different positions | Altered position affects reactivity |

This table illustrates how the specific combination of substituents in this compound may confer distinct biological properties compared to similar compounds.

Properties

IUPAC Name |

methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-13-10(11(14)16-3)8-6-7(15-2)4-5-9(8)12/h4-6,10,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUQUGXMBWYYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=C(C=CC(=C1)OC)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.